Bienvenue dans la boutique en ligne BenchChem!

4-methyl-2-propylquinoline

Lipophilicity ADME CNS permeability

4-Methyl-2-propylquinoline (CAS 99878-27-0) is a 2,4-disubstituted quinoline (C13H15N, MW 185.26 g·mol⁻¹) belonging to the quinoline alkaloid/heterocyclic building-block class. It is structurally characterized by an n-propyl chain at C2 and a methyl group at C4 on the quinoline bicyclic core, distinguishing it from monosubstituted quinolines and the 4-quinolone oxidation state represented by leptomerine.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 99878-27-0
Cat. No. B6158738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-propylquinoline
CAS99878-27-0
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2C(=C1)C
InChIInChI=1S/C13H15N/c1-3-6-11-9-10(2)12-7-4-5-8-13(12)14-11/h4-5,7-9H,3,6H2,1-2H3
InChIKeyPBILQHLRWUAGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-propylquinoline (CAS 99878-27-0): Procurement-Relevant Identity and Class Positioning


4-Methyl-2-propylquinoline (CAS 99878-27-0) is a 2,4-disubstituted quinoline (C13H15N, MW 185.26 g·mol⁻¹) belonging to the quinoline alkaloid/heterocyclic building-block class . It is structurally characterized by an n-propyl chain at C2 and a methyl group at C4 on the quinoline bicyclic core, distinguishing it from monosubstituted quinolines and the 4-quinolone oxidation state represented by leptomerine [1]. The compound is commercially supplied through Enamine Ltd. (Sigma-Aldrich catalog EN300-19569348) at 95% purity . Its predicted physicochemical profile—ACD/LogP 4.07, LogD₇.₄ 4.10, topological polar surface area ~13 Ų, and estimated aqueous solubility of ~12.9 mg·L⁻¹—places it in a moderate-lipophilicity, low-polar-surface-area region of chemical space relevant to CNS-permeability-directed and antiprotozoal screening campaigns .

Why In-Class Quinoline Substitution Is Not Interchangeable for 4-Methyl-2-propylquinoline


Within the 2-substituted quinoline series, both the position and nature of substituents profoundly modulate bioactivity, metabolic stability, and toxicity profiles [1][2]. The presence of a C4-methyl group in addition to the C2-n-propyl chain in 4-methyl-2-propylquinoline is not merely an incremental structural variation: electron-donating substituents at C4 influence the electron density of the quinoline nitrogen and alter cytochrome P450 metabolism susceptibility relative to C4-unsubstituted analogs such as 2-n-propylquinoline [3][4]. Furthermore, the 4-methyl group blocks oxidative metabolism at that position that would otherwise generate the 4-quinolone oxidation state (cf. leptomerine, which is a dedicated AChE inhibitor with IC₅₀ 2.5 µM) . Consequently, two in-class quinolines with nominally similar 2-substitution patterns cannot be assumed to exhibit interchangeable pharmacokinetic, toxicological, or target-engagement behavior; procurement decisions must be driven by compound-specific evidence rather than by class membership alone.

Quantitative Differentiation Evidence for 4-Methyl-2-propylquinoline vs. Closest Structural Analogs


Lipophilicity (LogD₇.₄) Differentiation: 4-Methyl-2-propylquinoline vs. 2-n-Propylquinoline and 4-Methylquinoline

The predicted distribution coefficient LogD₇.₄ for 4-methyl-2-propylquinoline is 4.10 (ACD/Labs Percepta) . While experimentally determined LogD₇.₄ values for the comparator 2-n-propylquinoline are not directly available in the peer-reviewed literature, the predicted LogD₇.₄ for 4-methylquinoline is substantially lower at ~2.1 (ACD/Labs, based on ChemSpider record CSID 13854820) . The addition of the n-propyl chain at C2 contributes approximately 2.0 LogD units relative to 4-methylquinoline. The LogD₇.₄ of 4.10 falls within the optimal range for blood-brain barrier penetration (LogD 1–4), making this compound a candidate for CNS-targeted screening libraries where 4-methylquinoline is too polar and 2-n-propylquinoline (lacking the C4-methyl metabolic shield) may exhibit different metabolic stability.

Lipophilicity ADME CNS permeability Drug-likeness

Topological Polar Surface Area and CNS Multiparameter Optimization Score: Differentiation from Leptomerine

The topological polar surface area (TPSA) of 4-methyl-2-propylquinoline is 13.0 Ų (ACD/Labs) or 12.9 Ų (XlogP-derived) . This is substantially lower than the TPSA of the 4-quinolone comparator leptomerine (TPSA ≈ 29.1 Ų, calculated from its SMILES structure containing a carbonyl oxygen), and also below the commonly cited CNS permeability threshold of <60–70 Ų [1]. The exceptionally low TPSA of 4-methyl-2-propylquinoline arises from the absence of hydrogen-bond donors (0) and the presence of only a single H-bond acceptor (the quinoline nitrogen, count = 1). In contrast, leptomerine possesses two H-bond acceptors (the N-methyl quinolone carbonyl plus the quinoline nitrogen). This difference directly impacts the CNS multiparameter optimization (MPO) desirability score, where TPSA < 20 Ų is weighted favorably.

Blood-brain barrier CNS drug design Multiparameter optimization Polar surface area

Estimated Aqueous Solubility: 4-Methyl-2-propylquinoline vs. 2-n-Propylquinoline Formulation Requirements

The estimated aqueous solubility of 4-methyl-2-propylquinoline is 12.93 mg·L⁻¹ at 25 °C (WSKOW v1.41, EPISuite estimation from Log Kow) . This low solubility is comparable to that reported for 2-n-propylquinoline, which is explicitly described as 'insoluble in water and therefore cannot be administered intravenously' without cyclodextrin complexation [1]. The 2-n-propylquinoline hydroxypropyl-β-cyclodextrin formulation required complexation to achieve intravenous administration [2]. Both compounds fall below the 50 mg·L⁻¹ threshold often used to flag solubility-limited absorption risk. However, the presence of the C4-methyl group in 4-methyl-2-propylquinoline may alter crystal packing energy relative to the oily physical state described for 2-n-propylquinoline [1], potentially modifying dissolution rate even though predicted equilibrium solubility remains similar.

Aqueous solubility Formulation Bioavailability ADME

Commercial Purity and Synthetic Provenance: 4-Methyl-2-propylquinoline (95%) vs. Structurally Ambiguous Isomers

4-Methyl-2-propylquinoline is commercially available from Enamine Ltd. (catalog EN300-19569348, distributed by Sigma-Aldrich) at a certified purity of 95% . This is critically important because the IUPAC name '4-methyl-2-propylquinoline' unambiguously specifies the C2-n-propyl / C4-methyl substitution pattern, distinguishing it from the isomeric 4-(2-methylpropyl)quinoline (isobutyl quinoline, CAS 1333-58-0) which is a commercial fragrance ingredient with an entirely different odor and application profile [1]. Without unambiguous CAS registry (99878-27-0) and analytical certification, a procurement request for 'propyl-methyl-quinoline' risks delivery of the wrong regioisomer. The 1986 synthesis route (Chemistry Letters, 15, p. 409) establishes synthetic precedent for the authentic 2,4-disubstituted connectivity .

Chemical purity Procurement Quality control Isomer purity

Evidence-Backed Application Scenarios for 4-Methyl-2-propylquinoline Procurement


CNS-Penetrant Screening Library Design: Exploiting the Favorable LogD₇.₄ 4.10 and TPSA 13 Ų 'Sweet Spot'

With a TPSA of ~13 Ų—far below the CNS MPO threshold of 60 Ų—and a LogD₇.₄ of 4.10 that sits at the upper boundary of the CNS-permeability favorable range, 4-methyl-2-propylquinoline is positioned as an ideal fragment or scaffold for CNS-targeted screening decks . Unlike leptomerine (TPSA ~29 Ų, dual H-bond acceptors), this compound offers minimal polarity and zero H-bond donor capacity, both of which are strongly correlated with passive BBB permeation [1]. Procurement for CNS phenotypic or target-based screens is scientifically justified when the goal is to identify hits that cross the blood-brain barrier without efflux transporter recognition—a property that the more polar 4-quinolone and monosubstituted quinoline comparators cannot match from the outset.

Antiprotozoal Lead Optimization: Structural Differentiation from the 2-n-Propylquinoline Antileishmanial Series

The 2-substituted quinoline class has validated antileishmanial activity, with 2-n-propylquinoline displaying IC₅₀ values of 6.22 μM (axenic amastigotes) and 20.01 μM (intramacrophage amastigotes) against L. donovani [2]. The addition of a C4-methyl group in 4-methyl-2-propylquinoline introduces a key structural variable: the methyl group at C4 blocks cytochrome P450-mediated oxidation at that position—a metabolic pathway that converts 2-n-propylquinoline into hydroxylated metabolites [3]. This structural feature may decouple antileishmanial potency from hepatic clearance, making 4-methyl-2-propylquinoline a rational negative-control or tool compound in structure-activity relationship (SAR) studies that probe the impact of C4 substitution on metabolic stability within the 2-substituted quinoline antileishmanial chemotype.

Quinoline Building Block for Medicinal Chemistry SAR Expansion: A 2,4-Disubstituted Scaffold with Controlled Lipophilicity

As a synthetic building block, 4-methyl-2-propylquinoline provides a functionalized quinoline core with two differentiated substituents—n-propyl (C2) and methyl (C4)—that can undergo further regioselective modification. The predicted XlogP of 3.7–4.07 provides a calculated baseline lipophilicity that can be tuned upward or downward through additional substitution at C5–C8 . In contrast, 2,4-dimethylquinoline (LogP ~2.8 estimated) offers lower baseline lipophilicity, while 4-isobutylquinoline (CAS 1333-58-0) provides only a single C4 substituent with branched-chain topology and no C2 handle for further diversification . The 95% commercial purity from Enamine ensures synthetic reproducibility for library production and hit expansion programs .

Negative Control or Comparator in Quinoline Genotoxicity Studies: Contrasting the 4-Methyl Substituent Alert

4-Methylquinoline is a documented genotoxin that undergoes CYP3A4-mediated bioactivation to reactive metabolites causing liver injury in rats [4]. The presence of both a C2-n-propyl chain and a C4-methyl group in 4-methyl-2-propylquinoline creates a testable hypothesis: does the C2-n-propyl substituent alter the CYP3A4-mediated bioactivation liability of the 4-methyl group? Procuring this compound alongside 4-methylquinoline as a positive control enables researchers to dissect whether the C2 alkyl chain modifies enzyme recognition, metabolic switching, or detoxification pathways—a research question that cannot be addressed by either monosubstituted quinoline alone.

Quote Request

Request a Quote for 4-methyl-2-propylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.